

Assessing the Efficacy of GSK2795039 in gp91phox Knockout Models: A Comparative Guide

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Compound of Interest		
Compound Name:	GSK2795039	
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This guide provides a comprehensive comparison of **GSK2795039**, a selective inhibitor of the NADPH oxidase 2 (NOX2) enzyme, with other alternative compounds. The efficacy of **GSK2795039** is critically assessed using experimental data from studies involving gp91phox knockout (KO) mouse models, which are crucial for validating the specificity and in vivo action of NOX2 inhibitors. The catalytic subunit of NOX2 is gp91phox, and therefore, gp91phox KO mice are deficient in NOX2 activity.

Mechanism of Action of GSK2795039

GSK2795039 is a small molecule inhibitor that targets the NOX2 enzyme complex.[1][2] It functions as an NADPH competitive inhibitor, directly hindering the enzyme's ability to produce reactive oxygen species (ROS).[1][3][4] The selectivity of **GSK2795039** for NOX2 over other NOX isoforms and other enzymes like xanthine oxidase makes it a valuable tool for dissecting the specific roles of NOX2 in various pathological conditions.[1][5]

Efficacy of GSK2795039 in Preclinical Models

GSK2795039 has demonstrated significant efficacy in various preclinical models of inflammation, where the gp91phox knockout mouse is a key tool for validating the on-target effect of the inhibitor.



Paw Inflammation Model

In a murine paw inflammation model, systemic administration of **GSK2795039** effectively abolished the production of ROS by the activated NOX2 enzyme.[1][2] Notably, the inhibitory effect of **GSK2795039** on the chemiluminescent signal (a measure of ROS production) in wild-type mice was comparable to the near-absent signal observed in gp91phox -/- mice, confirming that the in vivo activity of the compound is indeed through the inhibition of NOX2.[6]

Acute Pancreatitis Model

GSK2795039 has also shown protective effects in a murine model of acute pancreatitis.[1][2] Treatment with **GSK2795039** led to a reduction in serum amylase levels, a key biomarker of pancreatic injury.[1] This protective effect is consistent with findings that gp91phox knockout mice are also protected in this model, further strengthening the evidence for NOX2's role in the pathophysiology of acute pancreatitis and the specific inhibitory action of **GSK2795039**.[1]

Comparative Data

The following tables summarize the quantitative data on the efficacy of **GSK2795039** in comparison to other known NOX inhibitors.

In Vitro and Cell-Based Assay Data for NOX2 Inhibitors



Compound	Assay Type	Target	pIC50 / IC50	Reference
GSK2795039	HRP/Amplex Red (cell-free)	NOX2	pIC50: 6.57 ± 0.17	[1]
GSK2795039	WST-1 (cell-free)	NOX2	pIC50: 6.5	[1]
GSK2795039	Oxyburst Green (cell-free)	NOX2	pIC50: 6.4	[1]
GSK2795039	NADPH depletion (cell- free)	NOX2	pIC50: 6.6	[1]
GSK2795039	Differentiated HL60 cells (PMA-stimulated)	NOX2	pIC50: 6.74 ± 0.17	[1]
GSK2795039	Human PBMCs (PMA-stimulated)	NOX2	pIC50: 6.60 ± 0.075	[4]
Diphenyleneiodo nium (DPI)	HRP/Amplex Red (cell-free)	Pan-NOX inhibitor	pIC50: 7.07 ± 0.25	[1]
Apocynin	Cell-free NOX2 assay	NOX2	Inactive	[1]

In Vivo Efficacy in Paw Inflammation Model



Compound	Dose and Route	% Inhibition of L-012 Chemilumines cence	Mouse Strain	Reference
GSK2795039	2 mg/kg, i.p.	~50%	C57BL6/J	[6]
GSK2795039	100 mg/kg, i.p.	~95%	C57BL6/J	[6]
Apocynin	100 mg/kg, i.p.	No reduction	C57BL6/J	[6]
Celastrol	100 mg/kg, p.o.	No reduction	C57BL6/J	[6]
Naloxone	50 mg/kg, s.c.	No reduction	C57BL6/J	[6]
gp91phox -/-	N/A (Genetic knockout)	Nearly abolished signal	gp91phox -/-	[6]

Experimental Protocols Murine Paw Inflammation Model

- Animals: Male C57BL6/J mice and gp91phox knockout mice are used.[1]
- Inflammation Induction: Inflammation is induced by a local injection of an inflammatory agent (e.g., zymosan) into the paw.
- Compound Administration: GSK2795039 or other test compounds are administered systemically (e.g., intraperitoneally) at specified doses and time points relative to the inflammatory challenge.[6]
- ROS Measurement: At the peak of the inflammatory response, a substrate for chemiluminescence, such as L-012, is injected into the inflamed paw.[6]
- Data Acquisition: The resulting chemiluminescent signal, which is proportional to the rate of ROS production, is measured using a suitable imaging system.
- Comparison: The signal in treated wild-type animals is compared to that in vehicle-treated wild-type animals and untreated gp91phox knockout animals to determine the extent of NOX2-specific inhibition.[6]



Murine Acute Pancreatitis Model

- Animals: Male C57BL6/J mice are used for this model.[1]
- Induction of Pancreatitis: Acute pancreatitis is induced by repeated hourly intraperitoneal injections of cerulein (50 μg/kg).[1]
- Compound Administration: **GSK2795039** (e.g., 100 mg/kg) is administered via intraperitoneal injection. The initial dose is given one hour before the first cerulein injection, and a second dose is given four hours later.[1]
- Sample Collection: One hour after the final cerulein injection, the mice are euthanized, and blood samples are collected.[4]
- Biochemical Analysis: Serum levels of amylase, a marker of pancreatic cell necrosis, are measured to assess the severity of pancreatitis.[5]
- Evaluation of Efficacy: The reduction in serum amylase levels in the GSK2795039-treated group is compared to the vehicle-treated group to determine the protective effect of the inhibitor.

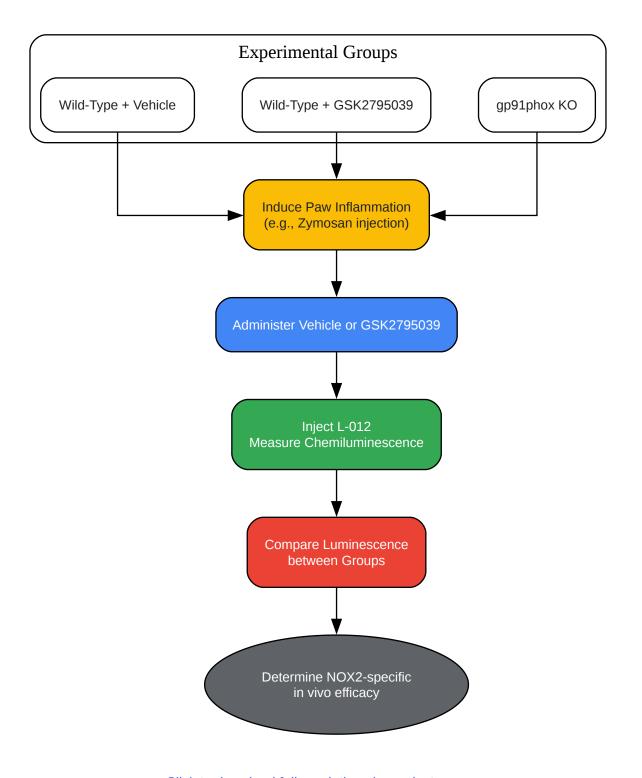
Visualizations

Signaling Pathway of NOX2 Inhibition by GSK2795039

Caption: NOX2 activation and inhibition by GSK2795039.

Experimental Workflow for Assessing GSK2795039 in a Paw Inflammation Model





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